molecular formula C23H24N2O7S B2759369 3,6-diethyl 2-(7-methoxy-1-benzofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 921570-09-4

3,6-diethyl 2-(7-methoxy-1-benzofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2759369
CAS No.: 921570-09-4
M. Wt: 472.51
InChI Key: KJFLOKHTHSDQBU-UHFFFAOYSA-N
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Description

Diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that features a benzofuran ring fused with a thienopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-(7-methoxy-1-benzofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps. One common approach starts with the preparation of 7-methoxybenzofuran-2-carboxylic acid ethyl ester from ortho-vanillin and diethyl bromomalonate . This intermediate is then converted into 7-methoxybenzofuran-2-carboxylic acid hydrazide using hydrazine hydrate in the presence of ethanol . Further reactions involve cyclization and coupling steps to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thienopyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while reduction could produce dihydrobenzofuran derivatives .

Scientific Research Applications

Diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to its fused benzofuran-thienopyridine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

diethyl 2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-4-30-22(27)18-14-9-10-25(23(28)31-5-2)12-17(14)33-21(18)24-20(26)16-11-13-7-6-8-15(29-3)19(13)32-16/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFLOKHTHSDQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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